molecular formula C7H12ClNO2 B2748239 (R)-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone CAS No. 1354000-92-2

(R)-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone

Cat. No.: B2748239
CAS No.: 1354000-92-2
M. Wt: 177.63
InChI Key: QXNSGDXTYRKLDM-ZCFIWIBFSA-N
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Description

®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone typically involves the reaction of 3-methoxypyrrolidine with a chlorinating agent. One common method is the reaction of 3-methoxypyrrolidine with thionyl chloride (SOCl₂) under controlled conditions to introduce the chloro group at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce ketones or carboxylic acids.

Scientific Research Applications

®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

    Organic Synthesis:

    Biological Studies: Researchers use this compound to study the effects of pyrrolidine derivatives on biological systems, including their potential antimicrobial and anticancer activities.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features but different reactivity and applications.

    3-Methoxypyrrolidine: The parent compound used in the synthesis of ®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone.

    N-Chloropyrrolidine: A related compound with a chloro group attached to the nitrogen atom of the pyrrolidine ring.

Uniqueness

®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds with potential therapeutic applications.

Biological Activity

(R)-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

  • IUPAC Name : 2-chloro-1-[(3R)-3-methoxypyrrolidin-1-yl]ethanone
  • CAS Number : 1354000-92-2
  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol

The compound features a pyrrolidine ring, a common motif in many biologically active molecules, suggesting its potential role in modulating various biological pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxypyrrolidine with a chlorinating agent, such as thionyl chloride (SOCl₂). The reaction is carried out under controlled conditions to ensure high yield and purity, often utilizing inert solvents like dichloromethane at low temperatures to minimize side reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring allows the compound to mimic natural substrates or inhibitors, thereby modulating biological pathways. Notably, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, which can impact neurological functions .

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Neurological Disorders : Its structural similarity to neurotransmitters positions it as a candidate for developing treatments for conditions such as depression or anxiety.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives similar to this compound:

  • Neuroprotective Effects : A study demonstrated that pyrrolidine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting a neuroprotective role .
  • Anticancer Properties : Research has shown that certain pyrrolidine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyrrolidine ring can significantly alter biological activity. For instance, introducing different substituents on the nitrogen atom can enhance potency against specific targets .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Pyrrolidine-2-onePyrrolidine derivativeAntimicrobial and anticancer activity
3-MethoxypyrrolidineParent compoundNeurotransmitter modulation
N-ChloropyrrolidineChloro-substitutedPotential enzyme inhibition

This compound is distinguished by its specific chloro and methoxy substitutions, which confer unique reactivity and biological properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name

2-chloro-1-[(3R)-3-methoxypyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-11-6-2-3-9(5-6)7(10)4-8/h6H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNSGDXTYRKLDM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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